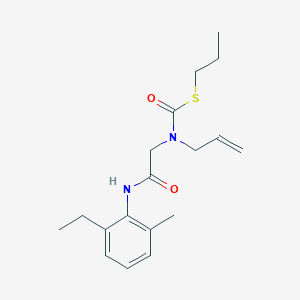
S-propyl ne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-propyl ne is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a derivative of the neuropeptide, Substance P, which is involved in pain transmission and inflammation. S-propyl ne has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders.
Mecanismo De Acción
S-propyl ne exerts its effects through the activation of the neurokinin-1 receptor (NK1R), which is the primary receptor for Substance P. Activation of NK1R leads to the release of pro-inflammatory mediators such as cytokines and chemokines. S-propyl ne has been shown to inhibit this process, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
S-propyl ne has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the activation of immune cells such as macrophages and T cells. In addition, S-propyl ne has been shown to have analgesic effects, reducing pain sensitivity in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using S-propyl ne in lab experiments is its specificity for the NK1R receptor. This allows for targeted inhibition of pro-inflammatory pathways without affecting other signaling pathways. However, one limitation of using S-propyl ne is its stability. It has a short half-life and can be rapidly degraded in vivo, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on S-propyl ne. One area of interest is the development of more stable analogs that can be used in vivo. Another area of research is the exploration of its potential therapeutic applications in other inflammatory conditions such as asthma and multiple sclerosis. Additionally, the mechanism of action of S-propyl ne needs to be further elucidated to better understand its effects on inflammation and pain.
Métodos De Síntesis
The synthesis of S-propyl ne involves the modification of Substance P by adding a propyl group to the amino terminus of the peptide. This can be achieved through solid-phase peptide synthesis or solution-phase synthesis. The purity of the final product can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Aplicaciones Científicas De Investigación
S-propyl ne has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in conditions such as arthritis, colitis, and neuropathic pain. Its analgesic properties make it a promising candidate for the treatment of chronic pain conditions.
Propiedades
Nombre del producto |
S-propyl ne |
|---|---|
Fórmula molecular |
C18H26N2O2S |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
S-propyl N-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]-N-prop-2-enylcarbamothioate |
InChI |
InChI=1S/C18H26N2O2S/c1-5-11-20(18(22)23-12-6-2)13-16(21)19-17-14(4)9-8-10-15(17)7-3/h5,8-10H,1,6-7,11-13H2,2-4H3,(H,19,21) |
Clave InChI |
NWPWVXXMEDJJBH-UHFFFAOYSA-N |
SMILES |
CCCSC(=O)N(CC=C)CC(=O)NC1=C(C=CC=C1CC)C |
SMILES canónico |
CCCSC(=O)N(CC=C)CC(=O)NC1=C(C=CC=C1CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11,13-Dimethyl-15-oxatricyclo[8.2.2.1~4,7~]pentadeca-1(12),4,6,10,13-pentaene](/img/structure/B287801.png)
![4,24-Diphenyl-10,18-dioxa-3,25-diazahexacyclo[17.6.2.26,9.112,16.02,7.022,26]triaconta-1(26),2(7),3,5,8,12(28),13,15,19(27),20,22,24,29-tridecaene](/img/structure/B287802.png)
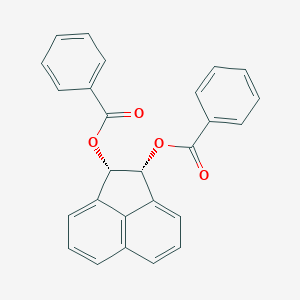
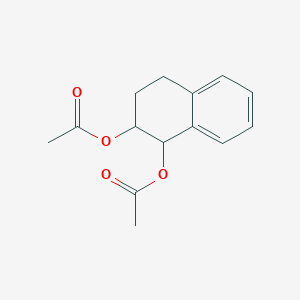
![4,10-dimethyl-6H,12H-dibenzo[b,f][1,5]dioxocine-6,12-dione](/img/structure/B287807.png)
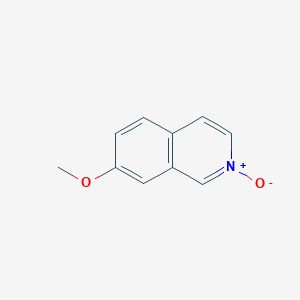
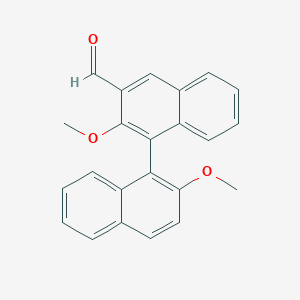
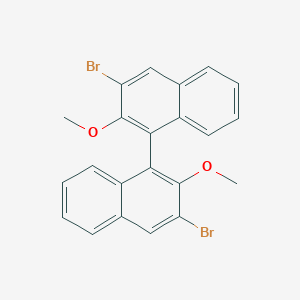
![1-Chloro-7-{4-[(1-chloro-7-isoquinolinyl)oxy]butoxy}isoquinoline](/img/structure/B287814.png)
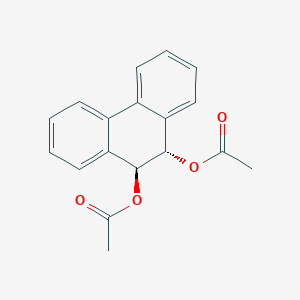
![1,1'-Bi[2-naphthoyl] dichloride](/img/structure/B287817.png)
![2-{4-nitrobenzylidene}-9-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B287820.png)
![3',3'-Dimethyl-1'-octadecylspiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B287823.png)
![N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B287825.png)